

Potential off-target effects of TMC647055 Choline salt

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B10800343

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Technical Support Center: TMC647055 Choline Salt

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of **TMC647055 choline salt**. The following content is based on publicly available preclinical and early clinical data.

Disclaimer: The development of TMC647055 was discontinued. As a result, comprehensive off-target pharmacology screening data against broad panels of kinases, GPCRs, ion channels, and enzymes, which are often proprietary, have not been made publicly available. The information provided here is based on published scientific literature and should be used as a guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TMC647055?

A1: TMC647055 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It binds to an allosteric site on the enzyme, leading to the inhibition of

viral RNA replication.

Q2: What is the general profile of TMC647055 regarding off-target effects?

A2: Preclinical studies have described TMC647055 as having "limited toxicity and off-target activities." In early clinical trials, it was reported to be "safe and well-tolerated." However, detailed screening results against a broad panel of human targets are not publicly available.

Q3: Has TMC647055 been tested against other viruses?

A3: Yes, TMC647055 has been evaluated for its antiviral activity against a panel of human DNA and RNA viruses. It demonstrated high selectivity for HCV.

Q4: Are there any known off-target interactions with host cell polymerases?

A4: While specific screening data against a comprehensive panel of human polymerases is not available in the public domain, non-nucleoside inhibitors of viral polymerases are generally designed to be highly selective for the viral enzyme over host cell DNA and RNA polymerases. The lack of reported significant toxicity in preclinical and early clinical studies suggests a favorable selectivity profile.

Q5: What are the reported cytotoxicity values for TMC647055?

A5: The cytotoxic concentration 50 (CC50) of TMC647055 has been determined in various cell lines. Please refer to Table 2 for a summary of the available data.

Troubleshooting Guide

Observed Issue	Potential Cause (Hypothetical Off-Target Effect)	Recommended Action
Unexpected cellular phenotype unrelated to HCV replication (e.g., changes in cell morphology, proliferation, or signaling pathways).	This could be due to an uncharacterized off-target interaction. Without broad panel screening data, the specific off-target is difficult to pinpoint.	<ol style="list-style-type: none">1. Perform a literature search for the observed phenotype in relation to known signaling pathways.2. Consider performing your own limited off-target screening against candidate pathways based on the observed phenotype.3. Include appropriate positive and negative controls in your experiments to isolate the effect of TMC647055.
Variability in experimental results.	The choline salt formulation can be hygroscopic. Inconsistent compound concentration due to improper storage or handling could lead to variability.	<ol style="list-style-type: none">1. Store TMC647055 choline salt under desiccated conditions as recommended by the supplier.2. Prepare fresh stock solutions for each experiment.3. Verify the concentration of your stock solution using an appropriate analytical method (e.g., HPLC).
Discrepancy in antiviral potency compared to published data.	<ol style="list-style-type: none">1. Differences in cell lines, passage number, or cell health.2. Variations in the HCV replicon or virus strain used.3. Presence of serum proteins that may bind to the compound.	<ol style="list-style-type: none">1. Ensure your experimental conditions closely match those reported in the literature.2. Use a well-characterized and validated cell line and HCV replicon/virus.3. Evaluate the effect of serum concentration on the EC50 of TMC647055 in your assay.

Data Presentation

Table 1: In Vitro Antiviral Selectivity of TMC647055

Virus	Assay Type	Result (EC50 or % Inhibition)
Hepatitis C Virus (HCV)	Replicon Assay	EC50 = 0.077 μ M (Genotype 1b)
Hepatitis B Virus (HBV)	Antiviral Assay	EC50 = 86 μ M
Cytomegalovirus (CMV)	Antiviral Assay	No activity up to 100 μ M
Adenovirus	Antiviral Assay	No activity up to 100 μ M
Vaccinia Virus	Antiviral Assay	No activity up to 100 μ M
Coxsackie Virus	Antiviral Assay	No activity up to 100 μ M
Influenza Virus	Antiviral Assay	No activity up to 100 μ M
Yellow Fever Virus	Antiviral Assay	No activity up to 100 μ M
Dengue Virus	Antiviral Assay	No effect up to 25 μ M

Table 2: In Vitro Cytotoxicity of TMC647055

Cell Line	Assay Type	CC50 (μ M)
Huh7	Luciferase Reporter Assay	42.1
MT-4	Not Specified	28.9
MRC-5	Resazurin Assay	> 50
HEK293T	Resazurin Assay	> 50
HepG2	Resazurin Assay	> 50
Vero	Resazurin Assay	> 50

Experimental Protocols

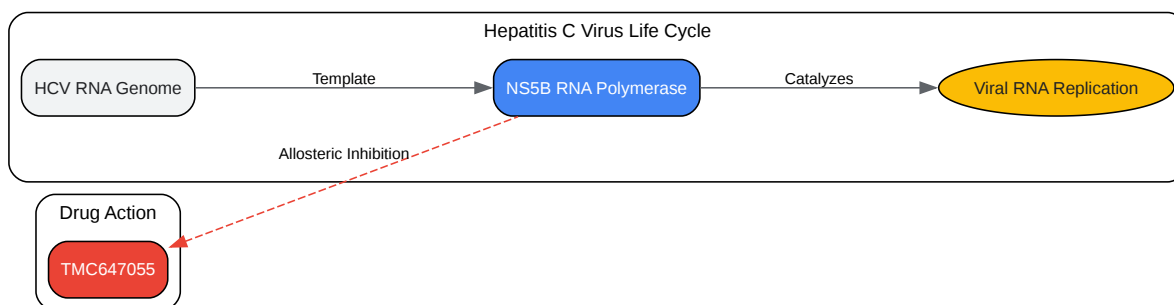
As detailed experimental protocols for broad off-target screening of TMC647055 are not publicly available, a general methodology for assessing off-target effects using a commercially available service is provided below.

Protocol: General Off-Target Pharmacology Screening (Example using a service provider like Eurofins or CEREP)

- Compound Submission:
 - Provide a sufficient quantity of **TMC647055 choline salt** with a detailed Certificate of Analysis (CoA) including purity and identity verification.
 - Specify the desired screening concentration(s) (e.g., 1 μ M and 10 μ M).
- Panel Selection:
 - Select a broad screening panel that includes a diverse range of targets such as:
 - G-protein coupled receptors (GPCRs)
 - Kinases
 - Ion channels
 - Nuclear receptors
 - Transporters
 - Enzymes
- Assay Execution:
 - The service provider will perform radioligand binding assays or functional assays for each target in the selected panel.
 - Assays are typically run in duplicate or triplicate.
- Data Analysis:

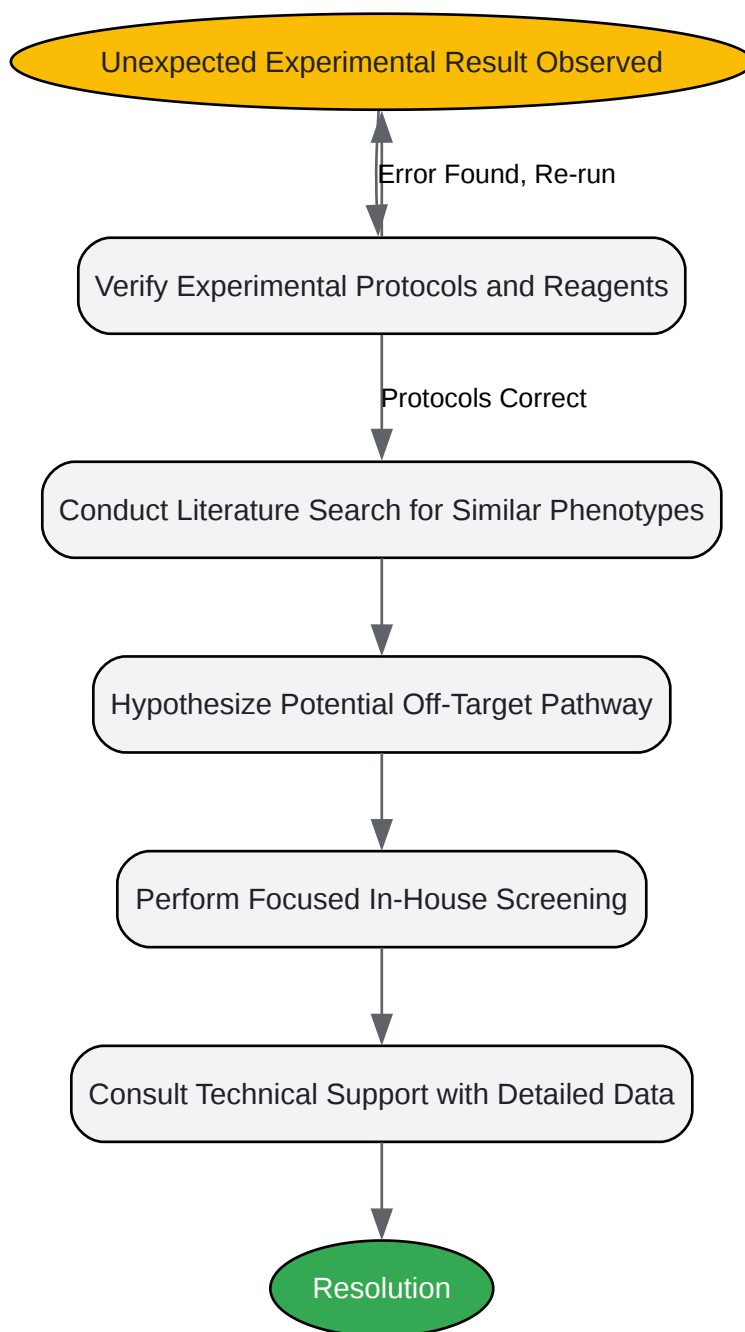
- Results are usually reported as the percent inhibition of binding or activity at the tested concentrations.
- For hits that meet a certain threshold (e.g., >50% inhibition), IC50 or Ki values are determined by generating a concentration-response curve.
- Reporting:
 - A comprehensive report is provided detailing the experimental conditions, results for each target, and a summary of any significant off-target interactions.

Visualizations



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Caption: Mechanism of action of TMC647055.



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Caption: Troubleshooting workflow for unexpected results.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

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